molecular formula C9H22NO2+ B14680830 Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- CAS No. 39638-47-6

Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl-

Cat. No.: B14680830
CAS No.: 39638-47-6
M. Wt: 176.28 g/mol
InChI Key: FZTPQGDNPICRDP-UHFFFAOYSA-N
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Description

Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is a chemical compound with the molecular formula C8H19NO2 It is known for its unique structure, which includes two ethoxy groups and a trimethylammonium group attached to an ethanaminium backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of trimethylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: This compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It is used in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, potentially altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, 2,2-dimethoxy-N,N-dimethyl-: This compound has similar structural features but with dimethoxy groups instead of diethoxy groups.

    N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound contains a phosphonooxy group, making it distinct in its chemical behavior and applications.

Uniqueness

Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is unique due to its specific combination of ethoxy and trimethylammonium groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its amphiphilic nature make it a versatile compound in scientific research.

Properties

CAS No.

39638-47-6

Molecular Formula

C9H22NO2+

Molecular Weight

176.28 g/mol

IUPAC Name

2,2-diethoxyethyl(trimethyl)azanium

InChI

InChI=1S/C9H22NO2/c1-6-11-9(12-7-2)8-10(3,4)5/h9H,6-8H2,1-5H3/q+1

InChI Key

FZTPQGDNPICRDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C[N+](C)(C)C)OCC

Origin of Product

United States

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